molecular formula C6H7N3O2 B12997529 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

Cat. No.: B12997529
M. Wt: 153.14 g/mol
InChI Key: QRYADPRWDGEDOV-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is characterized by its unique triazole ring structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps :

    Etherification: The initial step involves the etherification of a suitable precursor to introduce the necessary functional groups.

    Hydrazonation: This step involves the formation of a hydrazone intermediate through the reaction of the etherified compound with hydrazine.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring structure.

    Reduction: The final step involves the reduction of the cyclized product to yield this compound.

The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as 1H NMR and ESI-MS/MS .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . The compound binds to the allosteric pocket of RIPK1, preventing its activation and subsequent signaling pathways. This inhibition can mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid, including:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the carboxylic acid functional group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

InChI

InChI=1S/C6H7N3O2/c10-6(11)4-1-2-5-8-7-3-9(4)5/h3-4H,1-2H2,(H,10,11)

InChI Key

QRYADPRWDGEDOV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=CN2C1C(=O)O

Origin of Product

United States

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